

## assessing lot-to-lot variability of avacopan

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## **Avacopan Technical Support Center**

Welcome to the technical support center for **avacopan**. This resource is designed for researchers, scientists, and drug development professionals to assist with the assessment of lot-to-lot variability of **avacopan**. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

### **Frequently Asked Questions (FAQs)**

Q1: What are the critical quality attributes (CQAs) to consider when assessing the lot-to-lot variability of **avacopan**?

When evaluating the consistency between different batches of **avacopan**, the following critical quality attributes should be assessed:

- Identity: Confirmation of the chemical structure.
- Assay/Potency: The amount of the active pharmaceutical ingredient (API).
- Purity and Impurity Profile: Identification and quantification of any process-related or degradation impurities.
- Dissolution: The rate at which the drug product dissolves in a specified medium.



- Content Uniformity: Ensuring a consistent amount of the active ingredient in each dosage unit.
- Polymorphism: The crystal form of the drug substance, which can affect solubility and stability.[1]

Q2: Which analytical methods are recommended for determining the assay and purity of avacopan?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used and validated method for the assay and purity determination of **avacopan** in both bulk drug substance and capsule dosage forms.[2][3][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for quantifying **avacopan** in biological matrices like plasma and can also be adapted for quality control purposes.[5]

Q3: What are the known impurities of **avacopan** that should be monitored?

During the synthesis and storage of **avacopan**, several related substances can be formed. It is crucial to monitor for both process impurities and degradation products. Known related substances include various metabolites and potential nitrosamine impurities.[6][7][8][9] Regulatory bodies require that potential and actual impurities are adequately controlled.[10]

Q4: How can I troubleshoot common issues during the RP-HPLC analysis of avacopan?

Please refer to the detailed "Troubleshooting Guide for **Avacopan** RP-HPLC Analysis" in the section below.

Q5: What should I do if I observe out-of-specification (OOS) results for dissolution testing?

Refer to the "Troubleshooting Guide for **Avacopan** Dissolution Testing" for a systematic approach to investigating OOS results.

## **Experimental Protocols**

## Protocol 1: Assay and Purity Determination of Avacopan by RP-HPLC



This protocol is based on a validated method for the estimation of **avacopan** in bulk and capsule dosage forms.[2][3][4]

#### Chromatographic Conditions:

| Parameter            | Condition   |
|----------------------|---|
| Column               | Develosil ODS HG-5 RP C18 (150mm x 4.6mm, 5 $\mu$ m)[3] or Agilent C18 (150mm x 4.6mm, 5 $\mu$ )[4] |
| Mobile Phase         | Acetonitrile: Water (70:30 v/v)[3] or<br>Methanol:Water:Acetonitrile (55:40:5 v/v/v)[4]             |
| Flow Rate            | 1.0 mL/min[3] or 0.6 mL/min[4]  |
| Detection Wavelength | 257 nm[2][3] or 220 nm[4]   |
| Injection Volume     | 10 μL[3]  |
| Column Temperature   | Ambient[3]  |
| Run Time             | Approximately 10 minutes[4]   |

#### Standard Solution Preparation:

- Accurately weigh 10 mg of avacopan reference standard into a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 μg/mL.[4]
- Further dilute this stock solution with the mobile phase to achieve a working standard concentration (e.g., 50 μg/mL).[2]

#### Sample Solution Preparation (Capsules):

- Weigh and finely powder the contents of not fewer than 20 capsules.
- Accurately weigh a quantity of the powder equivalent to 10 mg of avacopan and transfer it to a 10 mL volumetric flask.



- Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm nylon filter.
- Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.

#### Analysis:

- Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak areas < 2.0%).</li>
- Inject the sample solution.
- Calculate the assay of avacopan using the peak areas obtained from the standard and sample chromatograms.

## **Protocol 2: Dissolution Testing of Avacopan Capsules**

This is a general protocol based on FDA guidance for dissolution testing.[11]

#### **Dissolution Parameters:**

| Parameter          | Condition  |
|--------------------|--|
| Apparatus          | USP Apparatus 1 (Basket) or 2 (Paddle)   |
| Dissolution Medium | Refer to the FDA's Dissolution Methods database for the specific medium for avacopan.  [11]      |
| Volume             | 900 mL   |
| Temperature        | 37 ± 0.5 °C  |
| Rotation Speed     | To be determined based on the specific method.   |
| Sampling Times     | Multiple time points (e.g., 10, 15, 30, 45, 60 minutes) to characterize the dissolution profile. |

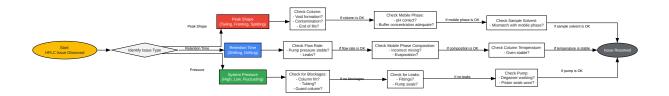


#### Procedure:

- Place one capsule in each dissolution vessel.
- Withdraw samples at the specified time points.
- · Filter the samples immediately.
- Analyze the concentration of avacopan in the samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculate the percentage of **avacopan** dissolved at each time point.

# Troubleshooting Guides Troubleshooting Guide for Avacopan RP-HPLC Analysis

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of **avacopan**.



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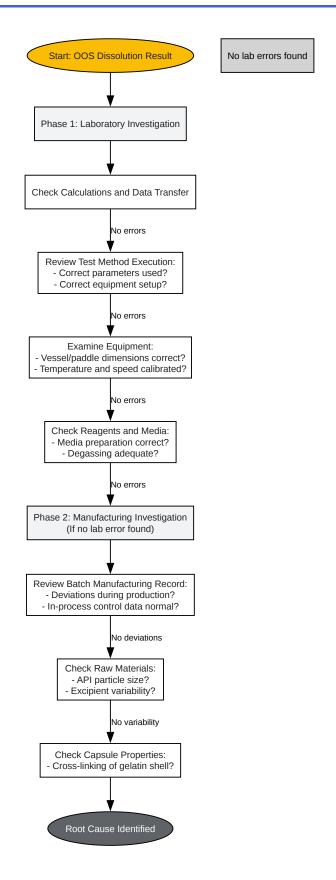
Caption: A logical workflow for troubleshooting common HPLC issues.



# **Troubleshooting Guide for Avacopan Dissolution Testing**

This guide provides steps to investigate the root cause of out-of-specification (OOS) dissolution results for **avacopan** capsules.





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Caption: A systematic approach to investigating OOS dissolution results.



### **Data Presentation**

**Table 1: Published RP-HPLC Method Parameters for** 

<u> Avacopan Analysis</u>

| Parameter      | Method 1[3]                                       | Method 2[4]                                    |
|----------------|---|--|
| Column         | Develosil ODS HG-5 RP C18<br>(150mm x 4.6mm, 5μm) | Agilent C18 (150mm x 4.6mm,<br>5μ)             |
| Mobile Phase   | Acetonitrile: Water (70:30 v/v)                   | Methanol:Water:Acetonitrile<br>(55:40:5 v/v/v) |
| Flow Rate      | 1.0 mL/min  | 0.6 mL/min                                     |
| Detection      | 257 nm  | 220 nm   |
| Retention Time | ~2.29 min   | Not specified                                  |
| LOD            | 0.05 μg/mL  | Not specified                                  |
| LOQ            | 0.15 μg/mL  | Not specified                                  |

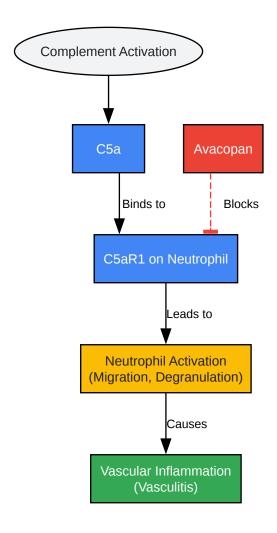
**Table 2: Forced Degradation of Avacopan** 

| Condition                    | Degradation Observed[2][3] |
|------------------------------|----------------------------|
| Acid Hydrolysis (0.1 M HCl)  | Significant Degradation    |
| Base Hydrolysis (0.1 M NaOH) | Significant Degradation    |
| Oxidative (3% H2O2)          | Significant Degradation    |
| Thermal (50°C)               | Stable                     |
| Photolytic (UV light)        | Stable                     |

## **Signaling Pathway**

**Avacopan** is a selective antagonist of the complement 5a receptor (C5aR1). By blocking the interaction of C5a with C5aR1 on neutrophils, it inhibits their activation and migration to the sites of inflammation, which is a key mechanism in ANCA-associated vasculitis.[10][12]





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Caption: Mechanism of action of **avacopan** in inhibiting C5a-mediated inflammation.

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